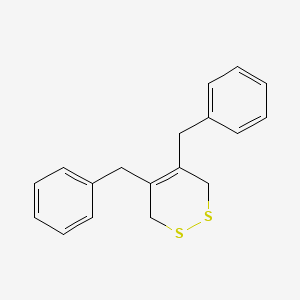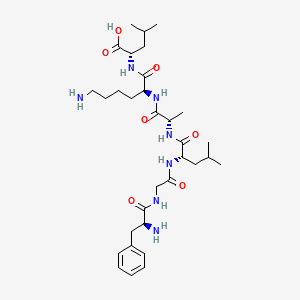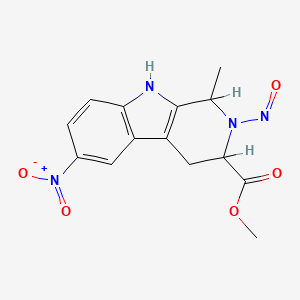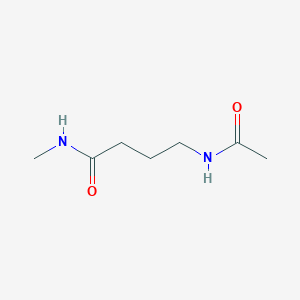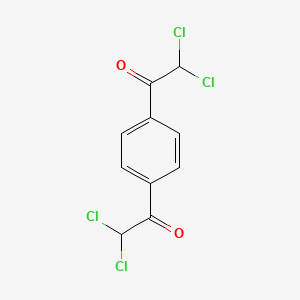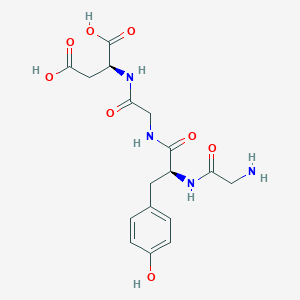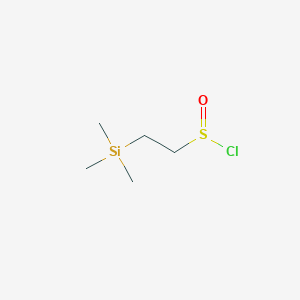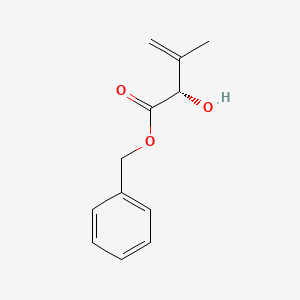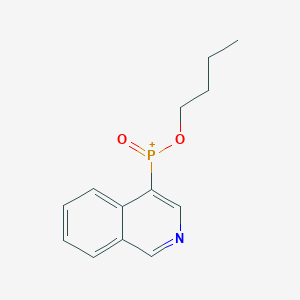
Phosphinic acid, 4-isoquinolinyl-, butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphinic acid, 4-isoquinolinyl-, butyl ester is an organophosphorus compound that belongs to the class of phosphinic acids and their derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The presence of the isoquinoline moiety in its structure adds to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphinic acid, 4-isoquinolinyl-, butyl ester can be achieved through the esterification of phosphinic acids with alcohols. One common method involves the use of microwave-assisted direct esterification, which allows for efficient reactions under solvent-free conditions. For instance, the reaction of phosphinic acids with butanol in the presence of a suitable catalyst, such as butylmethylimidazolium hexafluorophosphate, can yield the desired ester .
Industrial Production Methods
Industrial production of phosphinic acid esters often involves similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the use of ionic liquids as catalysts can further improve the reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
Phosphinic acid, 4-isoquinolinyl-, butyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the ester to its corresponding phosphine oxide.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and alcohols can react with the ester group under mild conditions.
Major Products Formed
Oxidation: Phosphonic acids.
Reduction: Phosphine oxides.
Substitution: Various phosphinic acid derivatives.
Scientific Research Applications
Phosphinic acid, 4-isoquinolinyl-, butyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor and its role in metabolic pathways.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the production of polymers and as a ligand in coordination chemistry
Mechanism of Action
The mechanism of action of phosphinic acid, 4-isoquinolinyl-, butyl ester involves its interaction with specific molecular targets. The isoquinoline moiety can interact with enzymes and receptors, modulating their activity. The compound can act as an inhibitor of certain enzymes, affecting metabolic pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Phosphinic acid, 4-isoquinolinyl-, butyl ester can be compared with other similar compounds, such as:
Phosphonic acids: These compounds have similar structures but differ in their oxidation state and reactivity.
Phosphonates: These esters of phosphonic acids have different chemical properties and applications.
Phosphine oxides: These compounds are formed by the reduction of phosphinic acid esters and have distinct chemical behaviors
The uniqueness of this compound lies in its isoquinoline moiety, which imparts specific chemical and biological properties that are not present in other related compounds.
Properties
CAS No. |
821009-70-5 |
|---|---|
Molecular Formula |
C13H15NO2P+ |
Molecular Weight |
248.24 g/mol |
IUPAC Name |
butoxy-isoquinolin-4-yl-oxophosphanium |
InChI |
InChI=1S/C13H15NO2P/c1-2-3-8-16-17(15)13-10-14-9-11-6-4-5-7-12(11)13/h4-7,9-10H,2-3,8H2,1H3/q+1 |
InChI Key |
HXAJTMFEWKQSSA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCO[P+](=O)C1=CN=CC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


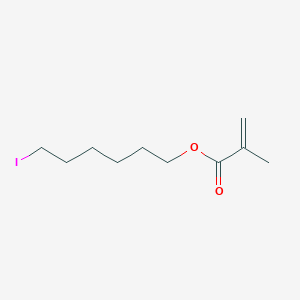
![[3-(Octadecylsulfanyl)propyl]phosphonic acid](/img/structure/B12547897.png)
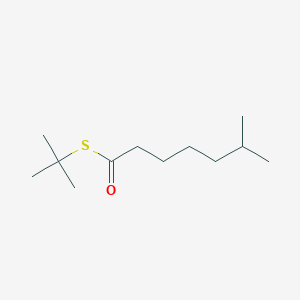
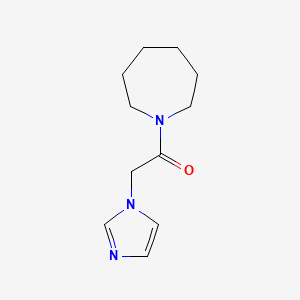
![1-[(1Z)-2-(4-Methylphenyl)ethenyl]-2-nitrobenzene](/img/structure/B12547916.png)
